molecular formula C16H16O3 B14350221 1-(5-Benzyl-2-hydroxy-4-methoxyphenyl)ethan-1-one CAS No. 93434-27-6

1-(5-Benzyl-2-hydroxy-4-methoxyphenyl)ethan-1-one

Cat. No.: B14350221
CAS No.: 93434-27-6
M. Wt: 256.30 g/mol
InChI Key: OVKACSKDOAUVIW-UHFFFAOYSA-N
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Description

1-(5-Benzyl-2-hydroxy-4-methoxyphenyl)ethan-1-one is an organic compound with a complex structure that includes a benzyl group, a hydroxy group, and a methoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Benzyl-2-hydroxy-4-methoxyphenyl)ethan-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of anisole with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the reaction. Purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Benzyl-2-hydroxy-4-methoxyphenyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzyl or methoxy positions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.

Major Products Formed:

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

1-(5-Benzyl-2-hydroxy-4-methoxyphenyl)ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Benzyl-2-hydroxy-4-methoxyphenyl)ethan-1-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of certain kinases or modulate the expression of genes involved in inflammation or cell proliferation .

Comparison with Similar Compounds

Uniqueness: 1-(5-Benzyl-2-hydroxy-4-methoxyphenyl)ethan-1-one is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and biological activities. Its structure allows for various modifications, making it a versatile compound for research and industrial applications.

Properties

CAS No.

93434-27-6

Molecular Formula

C16H16O3

Molecular Weight

256.30 g/mol

IUPAC Name

1-(5-benzyl-2-hydroxy-4-methoxyphenyl)ethanone

InChI

InChI=1S/C16H16O3/c1-11(17)14-9-13(16(19-2)10-15(14)18)8-12-6-4-3-5-7-12/h3-7,9-10,18H,8H2,1-2H3

InChI Key

OVKACSKDOAUVIW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C(=C1)CC2=CC=CC=C2)OC)O

Origin of Product

United States

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